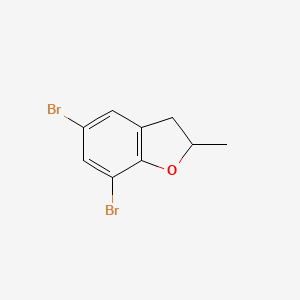

5,7-Dibromo-2-methyl-2,3-dihydrobenzofuran

Description

Significance of the 2,3-Dihydrobenzofuran (B1216630) Core Structure in Organic and Medicinal Chemistry

The 2,3-dihydrobenzofuran ring system, a heterocyclic motif formed by the fusion of a benzene (B151609) ring and a dihydrofuran ring, is recognized as a "privileged structure" in medicinal chemistry. epa.gov This designation is due to its recurring presence as a core scaffold in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities. nih.gov Natural products containing this core are frequently isolated from various plants and fungi and are classified as neolignans, isoflavonoids, and alkaloids. These compounds have demonstrated diverse and potent pharmacological properties, including anti-inflammatory, antioxidant, neuroprotective, antimicrobial, and cytotoxic effects. researchgate.net

The versatility of the 2,3-dihydrobenzofuran scaffold makes it an attractive platform for the design of novel therapeutic agents. researchgate.netchemimpex.com Its rigid structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating targeted interactions with biological macromolecules such as enzymes and receptors. Synthetic chemists utilize this core as a foundational building block, developing various methods to construct and derivatize it to explore new chemical space and optimize biological activity. chemimpex.comorganic-chemistry.org The development of compounds for treating disorders of the central nervous system, inflammation, and cancer often involves derivatives of this scaffold. researchgate.net

| Bioactive Compound Containing Dihydrobenzofuran Core | Class | Noted Biological Significance |

| Rocaglamide | Natural Product | Potent anticancer and anti-inflammatory activity. |

| Fomannoxin | Natural Product | Phytotoxin with antifungal properties. |

| (R)-Tremetone | Natural Product | Component of plants causing "milk sickness," studied for its biological effects. |

| Citalopram (structure contains a related dihydroisobenzofuran core) | Synthetic Drug | Widely used antidepressant (SSRI). |

| Various Synthetic Derivatives | Synthetic Compounds | Investigated as antioxidants, CNS agents, and anti-arthritic agents. researchgate.net |

Contextual Importance of Brominated Organic Compounds in Advanced Chemical Synthesis and Biological Systems

Brominated organic compounds are of paramount importance in modern chemical research and industrial applications. The introduction of a bromine atom onto an organic framework, particularly an aromatic ring, provides a versatile "chemical handle" for a wide range of subsequent transformations. Aryl bromides are highly valued precursors in numerous transition-metal-catalyzed cross-coupling reactions, including the Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Ullmann reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, allowing for the construction of complex molecular architectures from simpler, brominated starting materials.

The utility of brominated compounds extends into medicinal chemistry and materials science. Many pharmaceuticals and agrochemicals contain bromine atoms or are synthesized using brominated intermediates. The presence of bromine can influence a molecule's pharmacokinetic properties, such as its lipophilicity and metabolic stability, and can enhance its binding affinity to target proteins through halogen bonding. In materials science, the unique electronic and steric properties of brominated compounds are leveraged in the creation of polymers, liquid crystals, and coatings with enhanced durability and specific functionalities. chemimpex.com

| Brominating Agent | Typical Application |

| Molecular Bromine (Br₂) with Lewis Acid (e.g., FeBr₃) | Traditional method for electrophilic aromatic bromination. |

| N-Bromosuccinimide (NBS) | Widely used for allylic, benzylic, and aromatic bromination under milder conditions. |

| Tetraalkylammonium Tribromides | Used for para-selective bromination of activated aromatic rings like phenols. |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | An efficient and stable source of electrophilic bromine. |

Rationale for In-depth Investigation of 5,7-Dibromo-2-methyl-2,3-dihydrobenzofuran as a Research Target

The chemical structure of this compound makes it a highly strategic target for research in synthetic and medicinal chemistry. The rationale for its investigation is based on the specific contribution of each of its structural components:

2,3-Dihydrobenzofuran Scaffold : This core provides a proven, biologically relevant framework that is well-established in numerous pharmacologically active molecules. researchgate.net Its inherent stability and defined geometry make it an ideal starting point for drug design. chemimpex.com

Dibromo Substitution Pattern : The presence of two bromine atoms at the C5 and C7 positions of the benzene ring is particularly significant. These two positions have different electronic environments, which can allow for regioselective functionalization. A chemist can potentially address one bromine atom selectively over the other in cross-coupling reactions, enabling the sequential introduction of different substituents. This step-wise derivatization is a powerful strategy for creating libraries of complex molecules for screening and structure-activity relationship (SAR) studies. The unmethylated parent compound, 5,7-Dibromo-2,3-dihydrobenzofuran, is noted for its utility as an intermediate in pharmaceutical development. chemimpex.com

2-Methyl Group : The methyl group at the C2 position of the dihydrofuran ring introduces several key features. Firstly, it creates a chiral center, meaning the compound can exist as two enantiomers. This is critical in medicinal chemistry, as different enantiomers of a drug often have vastly different biological activities and metabolic profiles. Synthesizing and studying enantiomerically pure forms of this compound could lead to the discovery of highly specific biological probes or drug candidates. Secondly, the methyl group provides steric bulk and alters the electronic nature of the scaffold, which can fine-tune the molecule's shape and how it binds to a biological target. researchgate.netchemimpex.com

Historical Overview of Dihydrobenzofuran Research and Bromination Methodologies

Research into the 2,3-dihydrobenzofuran ring system has a long history, with initial reports on its synthesis dating back to the late 19th century. Early synthetic methods often involved intramolecular cyclizations, such as the Perkin rearrangement or the cyclization of ortho-allylphenols. While foundational, these older procedures frequently suffered from harsh reaction conditions, low yields, and a lack of generality. The last few decades have seen a revolution in the synthesis of this scaffold, driven by the development of powerful transition-metal-catalyzed reactions. Modern methods, employing catalysts based on palladium, rhodium, copper, and gold, allow for the efficient and highly selective construction of substituted dihydrobenzofurans under mild conditions via processes like intramolecular C-H activation, annulations, and cycloadditions. organic-chemistry.org

The history of bromination methodologies has followed a similar trajectory of refinement. The classical method for aromatic bromination involves electrophilic aromatic substitution using molecular bromine (Br₂), often requiring a Lewis acid catalyst like iron(III) bromide (FeBr₃). This method, while effective, uses hazardous reagents and can sometimes lead to a lack of regioselectivity and the formation of polybrominated byproducts. To overcome these limitations, a host of modern brominating agents have been developed. N-Bromosuccinimide (NBS) has become one of the most common and versatile reagents, enabling the bromination of various substrates, including deactivated aromatic systems, under much milder conditions. The development of greener approaches, often utilizing catalytic systems or alternative bromine sources, continues to be an active area of research, aiming for higher selectivity, improved safety, and reduced environmental impact.

Structure

3D Structure

Properties

CAS No. |

89819-20-5 |

|---|---|

Molecular Formula |

C9H8Br2O |

Molecular Weight |

291.97 g/mol |

IUPAC Name |

5,7-dibromo-2-methyl-2,3-dihydro-1-benzofuran |

InChI |

InChI=1S/C9H8Br2O/c1-5-2-6-3-7(10)4-8(11)9(6)12-5/h3-5H,2H2,1H3 |

InChI Key |

WSQVIXGSJNULTB-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2=C(O1)C(=CC(=C2)Br)Br |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Chemical Transformations

Detailed Mechanistic Investigations of Bromination Reactions on the Dihydrobenzofuran Core

The synthesis of 5,7-Dibromo-2-methyl-2,3-dihydrobenzofuran from 2-methyl-2,3-dihydrobenzofuran proceeds via an electrophilic aromatic substitution mechanism. The dihydrobenzofuran core is an activated system for this type of reaction. The ether oxygen of the dihydrofuran ring is an activating group, donating electron density to the aromatic ring through resonance, thereby making it more nucleophilic and susceptible to attack by electrophiles.

The mechanism for electrophilic bromination involves the following key steps:

Generation of the Electrophile: A bromine molecule (Br₂) is polarized by a Lewis acid catalyst, such as FeBr₃, creating a highly electrophilic bromine species (Br⁺).

Nucleophilic Attack: The π-electron system of the activated benzene (B151609) ring attacks the electrophilic bromine. This attack is regioselective. The ether oxygen is a strong ortho, para-director. Consequently, the incoming electrophile is directed to the positions ortho and para to the oxygen atom. In the 2,3-dihydrobenzofuran (B1216630) system, these correspond to positions 7 (ortho) and 5 (para).

Formation of the Sigma Complex: The attack on the electrophile disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the ring, including a resonance structure where the charge is stabilized by the lone pair of the oxygen atom, which further favors substitution at the ortho and para positions.

Deprotonation and Aromatization: A weak base, such as Br⁻ from the [FeBr₄]⁻ complex, removes a proton from the carbon atom bearing the new bromine substituent. This step restores the aromaticity of the benzene ring, yielding the brominated product.

Given the activating nature of the dihydrobenzofuran ring system, the reaction can proceed readily to disubstitution, resulting in the formation of the 5,7-dibromo derivative.

Reactivity of the Bromine Substituents (C-Br bond reactivity) in this compound

The carbon-bromine (C-Br) bonds in this compound are the primary sites for a variety of chemical transformations, particularly transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the extensive derivatization of the core structure.

Halogen-substituted benzofurans are important precursors for creating more complex molecules using catalysts like palladium. researchgate.net The reactivity of the two bromine atoms can potentially be differentiated based on their electronic and steric environments, although selective monosubstitution can be challenging.

Common cross-coupling reactions involving the C-Br bonds include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form a new C-C bond. This is widely used to synthesize biaryl compounds.

Heck Coupling: Reaction with alkenes using a palladium catalyst to form substituted alkenes.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to introduce alkynyl groups.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form C-N bonds.

These reactions transform the dibromo compound into a versatile scaffold for constructing a diverse library of derivatives with potentially new chemical and biological properties.

Table 1: Examples of C-Br Bond Cross-Coupling Reactions

| Reaction Type | Reagents | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid, Base (e.g., K₂CO₃) | Pd catalyst (e.g., Pd(PPh₃)₄) | 5,7-Diaryl-2-methyl-2,3-dihydrobenzofuran |

| Sonogashira | Terminal Alkyne, Base (e.g., Et₃N) | Pd catalyst, Cu(I) co-catalyst | 5,7-Dialkynyl-2-methyl-2,3-dihydrobenzofuran |

| Buchwald-Hartwig | Amine (R₂NH), Base (e.g., NaOtBu) | Pd catalyst with specific ligand | 5,7-Diamino-2-methyl-2,3-dihydrobenzofuran |

Transformations Involving the Dihydrofuran Ring and its Influence on Reactivity

The dihydrofuran ring is generally stable but can undergo specific transformations under certain conditions. Potential reactions include:

Hydrogenation/Hydrogenolysis: Catalytic hydrogenation can saturate the dihydrofuran ring, leading to an octahydrobenzofuran derivative. researchgate.net More forceful conditions involving hydrogenolysis could potentially lead to the cleavage of the C-O bonds, resulting in ring-opening to form substituted phenols.

Oxidation: Oxidation can occur at the benzylic position (C-3), potentially introducing a carbonyl group or hydroxyl group, or leading to ring-opening depending on the oxidant and reaction conditions.

Reactions of the Aromatic Ring System (e.g., functional group interconversions)

The primary functional groups on the aromatic ring of this compound are the bromine atoms. Therefore, the most significant reactions of the aromatic system involve the interconversion of these C-Br bonds into other functional groups. This heavily overlaps with the reactivity discussed in section 3.2 but is framed here from the perspective of modifying the aromatic ring's functionality.

Transition-metal-catalyzed cross-coupling reactions serve as powerful tools for these interconversions. By replacing the bromine atoms with various organic moieties, the electronic and steric properties of the aromatic ring can be systematically altered. For example, converting the C-Br bonds to C-N bonds via amination or C-O bonds via etherification can dramatically change the molecule's characteristics.

Further electrophilic substitution on the dibrominated aromatic ring is challenging. The two bromine atoms are deactivating groups, and the remaining free position on the ring (C-6) is sterically hindered. Therefore, functionalization is typically achieved by transforming the existing bromine substituents.

Table 2: Functional Group Interconversions via C-Br Bond Reactions

| Starting Group | Reagent Class | Reaction Type | Resulting Functional Group |

|---|---|---|---|

| -Br | R-B(OH)₂ | Suzuki-Miyaura Coupling | -R (Aryl, Alkyl) |

| -Br | R-C≡CH | Sonogashira Coupling | -C≡C-R |

| -Br | R₂NH | Buchwald-Hartwig Amination | -NR₂ |

| -Br | R-OH | Buchwald-Hartwig Etherification | -OR |

| -Br | Zn(CN)₂ | Negishi-type Cyanation | -CN |

Exploration of Novel Reaction Pathways and Catalytic Systems for Derivatization

Modern synthetic chemistry continuously seeks more efficient, selective, and sustainable methods for molecular derivatization. For a scaffold like this compound, research into novel pathways could focus on several areas:

Selective Catalysis: Developing catalytic systems that can distinguish between the C5-Br and C7-Br bonds would enable sequential, site-selective functionalization. This could be achieved through catalysts with ligands that are highly sensitive to the subtle electronic and steric differences between the two positions, allowing for the stepwise introduction of different functional groups.

C-H Activation/Functionalization: While challenging on an electron-rich, substituted ring, direct C-H activation at the C-6 position would offer a complementary route to functionalization without relying on the existing bromine atoms. Rhodium and palladium catalysts have been explored for C-H activation in the synthesis of dihydrobenzofuran analogues and could be adapted for postsynthetic modification. nih.govsemanticscholar.org

Photoredox Catalysis: Light-mediated reactions offer mild conditions for generating reactive intermediates. Photoredox catalysis could enable novel coupling reactions or functional group interconversions at the C-Br positions that are not accessible through traditional thermal methods.

Flow Chemistry: Utilizing continuous flow reactors could improve the safety, efficiency, and scalability of reactions involving hazardous reagents or intermediates. This technology could allow for precise control over reaction parameters (temperature, pressure, time), potentially improving yields and selectivities in the derivatization of the dibromo-dihydrobenzofuran core.

The development of such innovative catalytic systems and methodologies is essential for fully exploiting the synthetic potential of the this compound scaffold. semanticscholar.org

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Dynamics Simulations of 5,7-Dibromo-2-methyl-2,3-dihydrobenzofuran and its Interactions

Molecular modeling and dynamics (MD) simulations are instrumental in visualizing the three-dimensional structure of molecules and simulating their behavior over time. For derivatives of the 2,3-dihydrobenzofuran (B1216630) scaffold, these techniques are crucial for understanding how they interact with biological macromolecules, such as enzymes or receptors.

MD simulations can predict the stability of a ligand-protein complex by calculating the conformational changes and binding energies. For instance, in studies designing 2,3-dihydrobenzofuran derivatives as potential enzyme inhibitors, MD simulations are performed to assess the stability of the docked compound within the enzyme's active site. nih.gov These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that are critical for binding affinity and selectivity. The trajectory of the simulation provides insights into the flexibility of both the ligand and the protein, offering a dynamic picture of the binding event that is not available from static docking models alone.

Quantum Chemical Calculations (e.g., DFT studies) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of molecules. materialsciencejournal.org For 2,3-dihydrobenzofuran derivatives, DFT studies can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and other quantum chemical parameters that govern the molecule's behavior in chemical reactions.

The DFT/B3LYP method with a basis set like 6-311++G(d,p) is commonly used for these calculations. materialsciencejournal.org The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. researchgate.net These calculations also yield global reactivity descriptors that provide a quantitative measure of the molecule's chemical properties.

| Quantum Chemical Parameter | Description | Typical Application for Dihydrobenzofurans |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Predicting susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Predicting susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Assessing molecular stability and kinetic reactivity. |

| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. I ≈ -EHOMO | Understanding charge transfer interactions. |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. A ≈ -ELUMO | Understanding charge transfer interactions. |

| Global Hardness (η) | Resistance to change in electron distribution. η = (I - A) / 2 | Quantifying the resistance to deformation or polarization. |

| Electronegativity (χ) | The power of an atom or molecule to attract electrons. χ = (I + A) / 2 | Predicting the direction of charge transfer in reactions. |

| Chemical Potential (μ) | The negative of electronegativity; relates to the escaping tendency of electrons. μ = -χ | Analyzing chemical reactivity and stability. |

Pharmacophore Modeling for Ligand Design and Activity Prediction

Pharmacophore modeling is a cornerstone of rational drug design. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target.

For the 2,3-dihydrobenzofuran scaffold, pharmacophore models can be developed based on a set of known active compounds. These models serve as 3D search queries to screen large chemical databases for novel molecules that fit the pharmacophore and are therefore likely to be active. nih.gov This approach was successfully used to identify 2,3-dihydrobenzofuran derivatives as inhibitors of the PDE1B enzyme, a target for neurological disorders. nih.gov The resulting pharmacophore model guides the modification of the lead molecule to design new inhibitors with potentially higher affinity and selectivity.

Structure-Based Drug Design Strategies for Dihydrobenzofuran Scaffolds

Structure-based drug design (SBDD) utilizes the high-resolution, three-dimensional structural information of a biological target, typically obtained through X-ray crystallography or NMR spectroscopy, to design ligands that bind to it with high affinity and specificity. The 2,3-dihydrobenzofuran framework is considered a "privileged structure" because it can serve as a versatile scaffold for interacting with a variety of biological targets. nih.gov

In SBDD, the dihydrobenzofuran core can be decorated with various substituents. Molecular docking programs are then used to predict the binding mode and affinity of these designed analogs within the target's active site. nih.gov This iterative process of design, docking, and scoring allows medicinal chemists to refine the molecular structure to optimize interactions with key amino acid residues, thereby enhancing potency and selectivity while minimizing off-target effects.

Virtual Screening Approaches for Identifying Potent Analogs

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov When applied to the 2,3-dihydrobenzofuran scaffold, VS can be used to explore a wide range of possible chemical modifications and identify promising new analogs.

There are two main approaches to virtual screening:

Ligand-based virtual screening (LBVS): This method uses the structure of known active compounds to find other molecules with similar properties. Pharmacophore screening is a prominent example of LBVS. nih.gov

Structure-based virtual screening (SBVS): This approach, also known as docking, uses the 3D structure of the target protein to screen compound libraries. nih.gov

In the context of dihydrobenzofurans, a pharmacophore model might be generated from a highly active derivative and used to screen a database of millions of compounds. The top hits from this screening can then be subjected to molecular docking (SBVS) to refine the predictions and prioritize a smaller, more manageable number of compounds for laboratory synthesis and biological evaluation. nih.gov

Structure Activity Relationship Sar Studies of 5,7 Dibromo 2 Methyl 2,3 Dihydrobenzofuran and Its Derivatives

Impact of Bromine Substituents at the 5 and 7 Positions on Biological Activity and Selectivity

The presence and position of halogen atoms, such as bromine, on the benzofuran ring are known to significantly modulate the biological activity and selectivity of its derivatives. Halogenation can lead to a notable increase in anticancer activities, which is often attributed to the ability of halogens to form "halogen bonds," an attractive interaction between the electrophilic halogen and nucleophilic sites on a biological target, thereby enhancing binding affinity nih.gov.

For benzofuran derivatives, the position of the halogen is a critical determinant of biological activity nih.gov. While direct studies on the 5,7-dibromo substitution pattern of 2-methyl-2,3-dihydrobenzofuran are not extensively detailed in the reviewed literature, general principles of SAR for halogenated benzofurans can be applied. The introduction of two bromo substituents, as seen in some derivatives, has been shown to result in excellent antibacterial activity nih.gov. The hydrophobic and electron-donating nature of halogens can enhance the cytotoxic properties of benzofuran derivatives nih.gov.

Influence of the 2-Methyl Group and its Stereochemistry on Molecular Interactions

The methyl group at the 2-position of the dihydrobenzofuran ring introduces a chiral center, meaning the compound can exist as two enantiomers (R and S). The stereochemistry of this chiral center is often a crucial factor in the biological activity of chiral molecules, as biological targets such as enzymes and receptors are themselves chiral and can exhibit stereoselective recognition nih.govnih.gov.

In a study on 2,3-dihydrobenzofuran-7-carboxamide derivatives as PARP-1 inhibitors, the racemic 2-methyl analogue was synthesized and subsequently resolved into its pure enantiomers. Both the (R)-(-) and (S)-(+) isomers exhibited comparable inhibitory activity against PARP-1, suggesting that for this particular scaffold and target, the stereochemistry at the 2-position did not significantly influence the interaction acs.org. However, this is not a universal finding, and for other targets, the stereochemical orientation of the 2-methyl group could be critical for optimal binding.

The methyl group itself can also influence activity through steric and hydrophobic interactions within the binding pocket of a target. Depending on the topology of the active site, the methyl group may either fit into a hydrophobic pocket, enhancing binding affinity, or it may cause steric hindrance, which would decrease activity. The precise impact of the 2-methyl group and its stereochemistry on the molecular interactions of 5,7-Dibromo-2-methyl-2,3-dihydrobenzofuran would be target-dependent.

Role of the Dihydrofuran Ring Conformation in Ligand-Target Recognition

The specific conformation adopted by the dihydrofuran ring in this compound will determine the spatial relationship between the 2-methyl group and the 5,7-dibrominated aromatic ring. This, in turn, will affect how the molecule presents its pharmacophoric features to the binding site of a biological target. The rigidity of the dihydrobenzofuran scaffold can be advantageous in drug design as it reduces the entropic penalty upon binding to a receptor.

Modifications to the Aromatic Ring and their Effect on SAR

Modifications to the aromatic ring of the benzofuran scaffold, including the number, type, and position of substituents, have a profound effect on the structure-activity relationship. The presence of bromine atoms at the 5 and 7 positions already establishes a specific electronic and steric environment. Further modifications, such as the introduction of other functional groups, would alter the molecule's properties and its interaction with biological targets.

For instance, in a series of benzofuran derivatives, the introduction of strong electron-withdrawing or electron-donating groups on the aromatic ring was found to decrease antiproliferative activity in certain cancer cell lines mdpi.com. In another study, the presence of a hydroxyl group on the aromatic ring was found to be important for activity, while the introduction of a methoxy group could be either beneficial or detrimental depending on its position mdpi.com.

The 5,7-dibromo substitution pattern provides a platform for further chemical modifications. The introduction of other substituents could modulate the compound's electronic properties, lipophilicity, and hydrogen bonding capacity, thereby fine-tuning its biological activity and selectivity for specific targets.

SAR Correlates with Specific Biological Targets (e.g., PARP-1, GPR119, PDE1B, NF-κB inhibition)

The 2,3-dihydrobenzofuran (B1216630) scaffold has been explored for its potential to interact with various biological targets, including enzymes and receptors.

PARP-1 Inhibition: Novel 2,3-dihydrobenzofuran-7-carboxamide derivatives have been evaluated as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1) nih.gov. In these studies, modifications at the 2-position of the dihydrobenzofuran ring were explored. While hydrophobic substitutions at this position marginally improved potency, the introduction of polar groups on a benzylidene substituent at the 2-position was found to be favorable for PARP-1 inhibition acs.org. This suggests that for PARP-1, the 2-position can be modified to enhance activity.

GPR119 Agonism: Dihydrobenzofuran derivatives have been developed as potent agonists for the G protein-coupled receptor 119 (GPR119), a target for type 2 diabetes nih.gov. The SAR studies for these agonists focused on optimizing substituents on the dihydrobenzofuran ring, as well as other parts of the molecule that interact with the receptor nih.gov.

PDE1B Inhibition: The 2,3-dihydrobenzofuran scaffold has been used to design inhibitors of phosphodiesterase 1B (PDE1B), a target for neurological and psychological disorders nih.gov. Pharmacophore-based screening and molecular dynamics simulations have been employed to identify and design novel inhibitors with high affinity for PDE1B nih.gov.

NF-κB Inhibition: Benzofuran and 2,3-dihydrobenzofuran derivatives have shown potential as inhibitors of the NF-κB signaling pathway, which is involved in inflammation mdpi.comnih.gov. The inhibitory activity is influenced by the substitution pattern on both the benzofuran core and other attached moieties nih.gov.

The this compound scaffold could potentially be adapted to target these and other biological molecules. The specific substitution pattern would need to be optimized to achieve the desired activity, whether it be enzyme inhibition or receptor agonism/antagonism.

A pharmacophore is a set of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the dihydrobenzofuran scaffold, key pharmacophoric features have been identified for various targets.

PARP-1 Inhibitors: For PARP-1 inhibitors based on the 2,3-dihydrobenzofuran-7-carboxamide scaffold, the carboxamide group is a key feature that forms crucial hydrogen bonds in the active site. The aromatic ring of the benzofuran participates in π-π stacking interactions, and substituents at the 2-position can interact with a nearby polar region of the enzyme acs.org.

GPR119 Agonists: A pharmacophore model for GPR119 agonists identified key features including hydrogen bond acceptors and hydrophobic regions that are essential for activity osti.gov.

PDE1B Inhibitors: Pharmacophore models for PDE1B inhibitors have been developed to guide the design of new compounds with improved affinity nih.gov. These models typically include features such as hydrogen bond acceptors, hydrophobic groups, and aromatic rings.

For this compound, the bromine atoms at the 5 and 7 positions would contribute to the hydrophobic and electronic features of a pharmacophore. The 2-methyl group would provide a specific steric and hydrophobic feature, and the oxygen atom in the dihydrofuran ring could act as a hydrogen bond acceptor. The precise arrangement of these features would determine the compound's ability to fit a specific pharmacophore model and thus its activity at a particular biological target.

Broader Applications in Chemical Synthesis and Materials Science

Role of 5,7-Dibromo-2-methyl-2,3-dihydrobenzofuran as a Versatile Synthetic Intermediate

This compound serves as a crucial building block in organic synthesis primarily due to the presence of the two bromine atoms on the aromatic ring. These atoms act as versatile synthetic handles, allowing for a variety of subsequent chemical transformations. The carbon-bromine bond can readily participate in numerous cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.

Key reactions where this intermediate is valuable include:

Suzuki Coupling: Reaction with boronic acids to introduce new aryl or alkyl groups.

Heck Coupling: Reaction with alkenes to form substituted olefins. nih.gov

Sonogashira Coupling: Reaction with terminal alkynes, a method often used in the synthesis of benzofuran derivatives. acs.org

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by reacting with amines.

Lithiation-Substitution: The bromine atoms can be exchanged with lithium, creating a potent nucleophile that can react with a wide range of electrophiles to introduce diverse functional groups.

This functional group tolerance and reactivity make the dibrominated scaffold an ideal starting point for creating libraries of compounds for drug discovery and other applications. acs.org The dihydrobenzofuran core itself is a privileged structure in medicinal chemistry, and the ability to easily modify the periphery of the molecule at defined positions is of high synthetic value.

Applications in the Synthesis of Complex Organic Molecules

The 2,3-dihydrobenzofuran (B1216630) skeleton is a central feature in many natural products that exhibit a wide spectrum of biological activities, including antifungal, anti-inflammatory, antimalarial, and anticancer properties. mdpi.comnih.gov The synthesis of these complex molecules and their analogues is a significant goal in medicinal chemistry.

This compound provides a strategic starting point for synthesizing these types of molecules. By leveraging the reactivity of the bromine atoms, chemists can build up molecular complexity, attaching side chains and other ring systems that are crucial for biological function. For instance, bromo-substituted benzofuran derivatives have been reported to possess anti-inflammatory activity by blocking prostaglandin formation. researchgate.net

Table 1: Examples of Natural Product Scaffolds Containing the Dihydrobenzofuran Core

| Natural Product Class | Core Structure | Notable Biological Activities |

|---|---|---|

| Neolignans | 2-Aryl-2,3-dihydrobenzofuran | Antimitotic, Antitumor, Antifungal mdpi.comresearchgate.net |

| Alkaloids | Dihydrobenzofuran fused systems | Antimalarial, Opioid activity mdpi.com |

| Isoflavonoids | Dihydrobenzofuran derivatives | Various metabolic and signaling roles mdpi.com |

The ability to use a pre-formed, functionalized dihydrobenzofuran core like this compound can significantly shorten synthetic routes to novel derivatives with potential therapeutic applications.

Integration into Advanced Materials, Polymers, and Coatings Research

Benzofuran and its derivatives are not only important in medicine but also serve as building blocks in polymer chemistry and materials science. researchgate.net They are used in the synthesis of dyes, brightening agents, and various polymers such as polyamides and polyesters. researchgate.net The rigid, aromatic structure of the benzofuran unit can impart desirable properties like thermal stability and specific electronic characteristics to materials.

The dibromo functionality of this compound makes it a prime candidate for incorporation into polymers. It can act as a monomer in polycondensation reactions, where the bromine atoms are substituted to link units together. The resulting polymers, containing the dihydrobenzofuran moiety in their backbone, could possess unique properties.

Potential applications in materials science include:

Organic Electronics: Benzofuran derivatives containing thiophene rings have been utilized in the construction of highly efficient organic photovoltaics and field-effect transistors. nih.gov The dibromo intermediate could be used to synthesize new π-conjugated systems for such applications. researchgate.net

Specialty Polymers: The incorporation of the rigid and polarizable dihydrobenzofuran structure can lead to polymers with high refractive indices, enhanced thermal stability, or specific optical properties. acs.org

Advanced Coatings: Two-part polyurethane paints, known for their durability and high gloss, are used for a variety of substrates. youtube.com The integration of novel monomers like the dibromo-dihydrobenzofuran could be explored to create coatings with enhanced UV resistance or scratch resistance.

Potential in Catalysis and Organocatalysis involving Dihydrobenzofuran Scaffolds

The synthesis of the dihydrobenzofuran core itself often relies on sophisticated catalytic methods, including the use of transition metals like palladium, rhodium, copper, and nickel. nih.gov This demonstrates the scaffold's compatibility with catalytic systems. Beyond being a product of catalysis, the dihydrobenzofuran structure has the potential to be a central component of a catalyst.

The inherent chirality of this compound (due to the methyl group at the C2 position) makes it an attractive scaffold for the development of new chiral ligands for asymmetric catalysis. By chemically modifying the bromine positions, functional groups capable of coordinating to a metal center can be introduced. Such ligands could be employed in reactions where controlling the three-dimensional arrangement of atoms (stereochemistry) is critical.

Furthermore, the field of organocatalysis, which uses small organic molecules as catalysts, presents opportunities for dihydrobenzofuran scaffolds. Urea-derived ligands, for example, have been shown to be effective in palladium-catalyzed reactions to form dihydrobenzofurans. acs.org The dihydrobenzofuran framework could be incorporated into the structure of an organocatalyst, where its rigid conformation could help create a well-defined chiral environment to influence the outcome of a chemical reaction.

Table 2: Catalytic Systems Associated with Dihydrobenzofuran Synthesis

| Catalyst Type | Metal/Compound | Application in Dihydrobenzofuran Chemistry |

|---|---|---|

| Transition Metal | Palladium (Pd) | Heck coupling, Heteroannulation nih.govacs.org |

| Transition Metal | Rhodium (Rh) | C-H bond functionalization nih.gov |

| Transition Metal | Copper (Cu) | Intramolecular C-H arylation, C-O bond formation nih.govnih.gov |

| Transition Metal | Nickel (Ni) | Carbonylative synthesis nih.gov |

The close relationship between the dihydrobenzofuran scaffold and various catalytic systems highlights its potential for future development in creating novel and efficient catalysts.

Environmental Considerations and Academic Research on Brominated Organic Compounds

Research on the Environmental Fate and Transport of Organobromine Compounds

The environmental fate and transport of organobromine compounds are dictated by their chemical properties. Many of these substances, particularly synthetic ones like brominated flame retardants (BFRs) and their byproducts, are lipophilic, meaning they readily dissolve in fats and lipids. nih.gov This characteristic drives their tendency to accumulate in the fatty tissues of living organisms, a process known as bioaccumulation. nih.gov As these compounds move up the food chain, their concentration increases at each trophic level, a phenomenon called biomagnification. nih.gov

Key research findings on the fate and transport of these compounds include:

Persistence: Like many halogenated organic compounds, BFRs and related substances are generally resistant to degradation, leading to their persistence in the environment. nih.govnih.gov Experimental data suggest that the persistence of certain brominated compounds in biota is comparable to their chlorinated counterparts. nih.gov

Long-Range Transport: Due to their stability, these compounds can travel long distances from their sources. Evidence of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) has been found in remote locations, including the Arctic, demonstrating their potential for long-range environmental transport. pops.int Atmospheric half-lives for PBDD/Fs are estimated to range from 6.4 to 504 days, exceeding the two-day threshold for long-range transport potential under the Stockholm Convention. pops.int

Environmental Distribution: Anthropogenic organobromine compounds have become ubiquitous environmental contaminants. nih.gov They are found in various environmental matrices, including air, water, soil, sediment, and dust. nih.gov For example, novel brominated flame retardants (NBFRs), developed as replacements for older BFRs, are now widely detected in aquatic environments, where they tend to sink and accumulate in sediments. nih.govgdut.edu.cn

Studies on Biogeochemical Cycling of Bromine and Organic Bromine Species

The bromine cycle is a complex biogeochemical process involving the movement of bromine between the atmosphere, oceans, and land. nih.govresearchgate.net This cycle includes both natural and anthropogenic pathways for the formation and degradation of organic bromine species. semanticscholar.org

Until recently, bromine was often considered a conservative and unreactive element in many environmental systems. nih.gov However, research has revealed a dynamic cycle where bromine transitions between inorganic and organic forms. nih.govsemanticscholar.org

Key aspects of the biogeochemical cycle:

Natural Production: Marine organisms are a major source of natural organobromine compounds. pops.int Enzymes such as vanadium bromoperoxidase, found in marine life, catalyze the oxidation of bromide, leading to the formation of a wide array of brominated organic molecules. pops.int The oceans are estimated to release 1–2 million tons of bromoform and 56,000 tons of bromomethane annually. pops.int

Terrestrial Cycling: In terrestrial ecosystems, bromine is taken up by plants from the soil as the bromide ion. nih.gov Studies show that this inorganic bromide is converted into organobromine compounds during the decay of plant litter on the forest floor, incorporating it into soil organic matter. nih.gov This process can make organic matter a significant reservoir for bromine in the terrestrial environment. nih.gov

Anthropogenic Influence: Industrial activities have introduced a wide range of synthetic organobromine compounds into the environment, including pesticides, fumigants, and flame retardants. nih.govnih.gov These compounds enter the biogeochemical cycle and can persist for long periods. nih.gov

Academic Approaches to Understanding Environmental Degradation Pathways (e.g., photolysis, biodegradation)

Understanding the degradation pathways of brominated organic compounds is essential for assessing their environmental persistence and risk. Organic compounds in the environment can be broken down through various chemical, biological, and photochemical processes. researchgate.net The primary degradation pathways for organobromines are photolysis and biodegradation. nih.gov

Photolysis (Photodegradation): Photolysis is a process where light energy breaks chemical bonds. mdpi.com The carbon-bromine bond in many organobromine compounds can be cleaved by exposure to ultraviolet (UV) radiation or sunlight. nih.gov Research has shown that higher brominated compounds, such as decabromodiphenyl ether (BDE-209), can be photochemically degraded into less brominated, and potentially more toxic, products. nih.gov The degradation rates are influenced by factors such as the wavelength of light and the environmental medium (e.g., water, organic solvents, soil). nih.gov For instance, studies on brominated phenols have demonstrated that UV degradation can lead to significant carbon and bromine isotope fractionation, providing insights into the reaction mechanisms. researchgate.netresearchgate.net

Biodegradation: Biodegradation involves the breakdown of organic substances by microorganisms and is a primary mechanism for the removal of many organic pollutants. nih.gov

Anaerobic Degradation: The debromination (removal of bromine atoms) of brominated flame retardants under anaerobic (oxygen-free) conditions is a well-established process. nih.gov However, this reductive dehalogenation can sometimes increase the toxicity of the resulting compounds. nih.gov

Aerobic Degradation: While often slower, aerobic (oxygen-present) biodegradation also occurs. Studies on the flame retardant tribromoneopentyl alcohol (TBNPA) showed rapid aerobic biodegradation by an indigenous bacterial consortium from polluted groundwater. nih.gov The process often requires the presence of other carbon sources and may involve multiple bacterial strains working together. The initial step in the aerobic degradation of many halogenated compounds is often dehalogenation, carried out by various enzymatic mechanisms.

| Degradation Pathway | Description | Key Factors | Examples |

|---|---|---|---|

| Photolysis | Degradation caused by the absorption of light energy, leading to the cleavage of C-Br bonds. mdpi.com | Light wavelength and intensity, presence of photosensitizers, environmental matrix. nih.gov | Photodegradation of BDE-209 into lower brominated congeners; UV degradation of bromophenols. nih.govresearchgate.net |

| Biodegradation (Anaerobic) | Microbial breakdown in the absence of oxygen, often proceeding via reductive debromination. nih.gov | Presence of suitable microbial consortia, electron acceptors, redox potential. | Debromination of various brominated flame retardants in sediments. nih.gov |

| Biodegradation (Aerobic) | Microbial breakdown in the presence of oxygen, often initiated by monooxygenase enzymes. | Oxygen availability, presence of co-substrates, specific bacterial strains. nih.gov | Degradation of TBNPA and DBNPG by bacterial consortia. |

Mechanistic Research on Formation of Brominated Organic Compounds in Natural and Anthropogenic Systems

Brominated organic compounds are formed through a variety of natural and anthropogenic mechanisms.

Natural Formation Mechanisms: A vast number of organobromine compounds are produced naturally, particularly in marine environments. pops.int

Enzymatic Halogenation: The primary mechanism is enzymatic action. Haloperoxidase enzymes, such as vanadium bromoperoxidase, use bromide from seawater and hydrogen peroxide to create reactive bromine species that then react with organic matter to form C-Br bonds. pops.int This process is responsible for the thousands of unique organobromine natural products identified from organisms like algae, sponges, and corals.

Abiotic Halogenation: Natural abiotic processes can also form these compounds. In sunlit surface waters, bromide ions can be photo-oxidized to create reactive bromine species, which then halogenate dissolved organic matter. nih.gov

Anthropogenic Formation Mechanisms: Human activities are a major source of organobromine compounds in the environment, both through direct synthesis and as unintentional byproducts.

Industrial Synthesis: Many organobromine compounds are intentionally synthesized for specific applications. This includes the production of BFRs like polybrominated diphenyl ethers (PBDEs) and tetrabromobisphenol-A, as well as fumigants and biocides such as methyl bromide and bromoform. pops.int

Unintentional Byproducts: Brominated compounds can be formed unintentionally during industrial and municipal processes.

Combustion: The thermal degradation of products containing BFRs can lead to the formation of toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). nih.gov

Water Disinfection: During water treatment, oxidants like chlorine or ozone can react with naturally present bromide ions to form hypobromous acid (HOBr). This highly reactive species can then react with natural organic matter (NOM) in the water to produce a range of brominated disinfection byproducts (DBPs), such as bromoform and dibromoacetic acid.

| Compound Type | Origin | Examples | Significance |

|---|---|---|---|

| Volatile Organobromines | Natural (Marine Algae) | Bromoform (CHBr₃), Bromomethane (CH₃Br) pops.int | Contribute to the natural bromine cycle; Bromomethane is also an anthropogenic fumigant. nih.govpops.int |

| Brominated Flame Retardants (BFRs) | Anthropogenic | Polybrominated Diphenyl Ethers (PBDEs), Tetrabromobisphenol-A (TBBPA) pops.int | Used in plastics, electronics, and textiles to reduce flammability; persistent environmental pollutants. nih.govpops.int |

| Polybrominated Dibenzofurans (PBDFs) | Anthropogenic (Byproduct) | 2,3,7,8-Tetrabromodibenzofuran nih.gov | Toxic byproducts from the thermal degradation of BFRs. nih.gov |

| Brominated Disinfection Byproducts (DBPs) | Anthropogenic (Byproduct) | Bromoform, Dibromoacetic acid (DBAA) | Formed during water treatment when bromide, organic matter, and disinfectants are present. |

An exploration of the chemical compound 5,7-Dibromo-2-methyl-2,3-dihydrobenzofuran reveals significant potential for future research and development across various scientific domains. This article delves into emerging opportunities, from the creation of novel synthetic pathways to the integration of artificial intelligence in predicting compound activity and the pursuit of sustainable chemical practices. The unique dibromo-dihydrobenzofuran core presents a versatile scaffold for scientific inquiry, promising advancements in medicinal chemistry and materials science.

Q & A

Q. Basic Research Focus

- Green solvents : Glycerol improves atom economy in Pd-catalyzed cycloisomerization .

- Acid catalysis : Hexafluoropropan-2-ol promotes electrophilic aromatic substitution by stabilizing carbocation intermediates .

Case Study : Synthesis of 5-methoxy-2-phenyl-2,3-dihydrobenzofuran achieved 75% yield using hexafluoropropan-2-ol and DDQ oxidant .

What computational tools predict feasible synthetic pathways for brominated dihydrobenzofurans?

Advanced Research Focus

AI-driven retrosynthesis platforms (e.g., Template_relevance models) leverage databases like Reaxys and Pistachio to propose routes:

- One-step synthesis models prioritize direct bromination or coupling reactions .

- Feasibility scoring : Algorithms assess precursor compatibility and reaction plausibility (threshold >0.01) .

How are spectroscopic techniques used to resolve structural ambiguities in dihydrobenzofurans?

Q. Basic Research Focus

- ¹H/¹³C NMR : Identify substituent patterns (e.g., methyl at C2 in 5,7-Dibromo-2-methyl derivatives ).

- HRMS : Confirm molecular weight (e.g., C9H6Br2O, m/z 289.95 ).

- IR Spectroscopy : Detect carbonyl or ether functional groups in fused rings .

What safety protocols are critical when handling brominated dihydrobenzofuran intermediates?

Q. Basic Research Focus

- Lab practices : Use fume hoods for reactions involving SOCl₂ or LiAlH4 .

- Waste disposal : Neutralize brominated byproducts (e.g., HBr) with aqueous NaOH .

How do steric effects from substituents alter the reactivity of dihydrobenzofuran cores?

Q. Advanced Research Focus

- Tetraphenyl substituents in C28H20Br2O reduce ring flexibility, favoring planar conformations .

- Methyl groups at C2 increase steric bulk, slowing electrophilic substitution at adjacent positions .

What role do non-covalent interactions play in the crystal packing of brominated dihydrobenzofurans?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.